molecular formula C20H21N5O4 B2861944 Methyl 2-[6-(2,3-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate CAS No. 878726-81-9

Methyl 2-[6-(2,3-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate

Cat. No. B2861944
CAS RN: 878726-81-9
M. Wt: 395.419
InChI Key: UQUQTLKCTKXABJ-UHFFFAOYSA-N
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Description

The compound appears to contain an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known to be a core component of many natural products such as histidine, purine, histamine, and DNA-based structures .


Molecular Structure Analysis

Imidazole has two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is known to be amphoteric in nature, meaning it shows both acidic and basic properties . It’s also highly soluble in water and other polar solvents .

Scientific Research Applications

Anticancer Activity

The compound’s structure suggests potential efficacy in inhibiting the growth of cancerous cells. Derivatives of this compound have shown good activity towards human colon cell lines, such as HCT116, indicating its promise as an anticancer agent. This application is crucial given the ongoing search for more effective cancer treatments .

Antiviral Activity

Compounds with similar heterocyclic scaffolds have been reported to exhibit significant antiviral properties. The presence of the imidazole ring, which is known for its biological activity, could imply that this compound may also possess antiviral capabilities, potentially offering a new avenue for treating viral infections .

Anti-inflammatory Properties

The structural features of this compound, particularly the presence of the imidazole ring, are associated with anti-inflammatory properties. This suggests its use in developing treatments for conditions characterized by inflammation, such as arthritis or asthma .

Analgesic Properties

Compounds with similar structures have been utilized for their analgesic properties, providing pain relief. This compound could be explored for its potential to act as a painkiller, offering an alternative to traditional analgesics .

DNA Binding

The compound’s ability to interact with DNA could be harnessed for therapeutic purposes, such as in gene therapy or as a tool in biotechnological research to modulate gene expression .

Antimicrobial Activity

Given the broad spectrum of biological activities associated with indole derivatives, this compound might also exhibit antimicrobial properties. This could lead to the development of new antibiotics or antiseptics, addressing the growing concern of antibiotic resistance .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, many imidazole derivatives show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Safety and Hazards

The safety and hazards would depend on the specific compound. For example, 2,6-Dimethylphenyl isocyanate, a related compound, is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Resp. Sens. 1, Skin Irrit. 2, Skin Sens. 1, STOT SE 3 .

Future Directions

The future directions for this compound would depend on its potential applications. Imidazole has become an important synthon in the development of new drugs , so it’s possible that this compound could have potential in drug development.

properties

IUPAC Name

methyl 2-[6-(2,3-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O4/c1-11-7-6-8-14(13(11)3)25-12(2)9-23-16-17(21-19(23)25)22(4)20(28)24(18(16)27)10-15(26)29-5/h6-9H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQUQTLKCTKXABJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[6-(2,3-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate

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